3-Vinylbenzaldehyde

Description

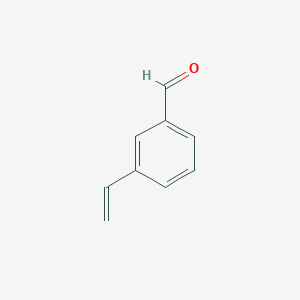

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATOVPRCMWIZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275415 | |

| Record name | 3-Vinylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19955-99-8 | |

| Record name | 3-Vinylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylbenzaldehyde: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylbenzaldehyde, also known as 3-formylstyrene, is a versatile bifunctional organic compound featuring both an aldehyde and a vinyl group. This unique structure allows it to serve as a valuable building block in organic synthesis and a key monomer in polymer chemistry. Its dual reactivity enables a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identifiers

This compound is an aromatic aldehyde with a vinyl substituent at the meta position of the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | 3-ethenylbenzaldehyde |

| Synonyms | 3-Formylstyrene, m-Vinylbenzaldehyde |

| CAS Number | 19955-99-8[1] |

| Molecular Formula | C₉H₈O[1][2] |

| SMILES | C=CC1=CC(=CC=C1)C=O[1] |

| InChI | InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2[1] |

| InChIKey | CATOVPRCMWIZLR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid at room temperature.[2]

| Property | Value | Reference(s) |

| Molar Mass | 132.16 g/mol | [1][2] |

| Density | 1.04 g/mL at 25 °C | [2] |

| Boiling Point | 102-103 °C at 11 Torr | [3] |

| Flash Point | 98.9 °C (210 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.58 | |

| Storage Temperature | 2-8°C | |

| Assay | ≥97% |

Spectroscopic Data

The following tables outline the characteristic spectral peaks for this compound. Note that specific values may vary slightly based on the solvent and experimental conditions.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.99 | s | 1H | Aldehyde (-CHO) |

| ~7.98 | s | 1H | Aromatic H (C2-H) |

| ~7.70 - 7.85 | m | 2H | Aromatic H (C4-H, C6-H) |

| ~7.50 - 7.60 | t | 1H | Aromatic H (C5-H) |

| ~6.78 - 6.90 | dd | 1H | Vinyl (-CH=CH₂) |

| ~5.93 | d | 1H | Vinyl (-CH=CH₂, trans) |

| ~5.38 | d | 1H | Vinyl (-CH=CH₂, cis) |

Assignments are based on typical chemical shifts for substituted benzaldehydes and styrenes. The aromatic region shows a complex pattern due to meta-substitution.[4][5][6]

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192.5 | Aldehyde Carbonyl (C=O) |

| ~137.5 | Aromatic C (C3, attached to vinyl) |

| ~136.5 | Aromatic C (C1, attached to CHO) |

| ~136.0 | Vinyl (-C H=CH₂) |

| ~134.5 | Aromatic CH (C5) |

| ~129.5 | Aromatic CH (C6) |

| ~129.0 | Aromatic CH (C4) |

| ~126.5 | Aromatic CH (C2) |

| ~116.5 | Vinyl (-CH=C H₂) |

Assignments are based on established substituent effects on aromatic and vinyl carbons.[6][7][8]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic & Vinyl C-H Stretch |

| 2880 - 2820 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |

| 2780 - 2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Carbonyl Stretch |

| 1645 - 1620 | Medium | Vinyl C=C Stretch |

| 1600 - 1450 | Medium | Aromatic C=C Ring Stretching |

| 990 & 910 | Strong | Vinyl C-H Out-of-Plane Bending |

| 800 - 750 | Strong | Aromatic C-H Out-of-Plane Bending (meta-subst.) |

Assignments are based on standard IR correlation tables.[9][10][11][12][13]

Experimental Protocols & Reaction Mechanisms

This compound's bifunctional nature allows for selective reactions at either the aldehyde or the vinyl group, or reactions involving both.

Synthesis of this compound

A common and efficient method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions.

This protocol describes the synthesis from 3-bromobenzaldehyde (B42254) and a vinylboronic acid ester.

Reagents:

-

3-Bromobenzaldehyde (1.0 equiv)

-

Vinylboronic acid pinacol (B44631) ester (1.5 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.1 equiv)

-

Triphenylphosphine [PPh₃] (0.2 equiv)

-

Sodium carbonate [Na₂CO₃] (2.0 equiv)

-

Solvent: 9:3 mixture of Dimethylformamide (DMF) and Water

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, vinylboronic acid pinacol ester, Pd(OAc)₂, PPh₃, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the DMF/water solvent mixture via syringe.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

-

Purify the resulting residue by silica (B1680970) gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound as a yellowish oil.

References

- 1. This compound | C9H8O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19955-99-8 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. hil6_sln.html [ursula.chem.yale.edu]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

An In-Depth Technical Guide to 3-Vinylbenzaldehyde (CAS Number: 19955-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzaldehyde, also known as 3-ethenylbenzaldehyde or 3-formylstyrene, is a bifunctional organic compound featuring both an aldehyde and a vinyl group attached to a benzene (B151609) ring.[1] This unique structure makes it a valuable building block and intermediate in a wide range of applications, including polymer chemistry, organic synthesis, and the development of novel materials. Its dual reactivity allows for selective transformations of either the aldehyde or the vinyl moiety, or simultaneous reactions involving both, providing a versatile platform for the synthesis of complex molecules and functional polymers.[1] This guide provides a comprehensive overview of the technical details of this compound, including its chemical and physical properties, synthesis and reaction protocols, and its emerging relevance in biological contexts.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 19955-99-8 | [3] |

| Molecular Formula | C₉H₈O | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.04 g/mL at 25 °C | [3] |

| Boiling Point | 102-103 °C at 11 Torr | |

| Refractive Index (n20/D) | 1.58 | [3] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR (400 MHz, Methanol-d₄) | δ 9.99-10.05 (m, 1H, CHO), 7.98 (s, 1H, Ar-H), 7.71-7.86 (m, 2H, Ar-H), 7.48-7.60 (m, 1H, Ar-H), 6.78-6.90 (m, 1H, -CH=CH₂), 5.93 (d, J=17.57 Hz, 1H, -CH=CH₂), 5.38 (d, J=11.04 Hz, 1H, -CH=CH₂) | |

| ¹³C NMR (Predicted) | Aldehyde C=O: ~192 ppm, Aromatic C: ~128-138 ppm, Vinyl C: ~116, 136 ppm | [4] |

| Infrared (IR) | Key stretches expected around 1700 cm⁻¹ (C=O, aldehyde), 1600 cm⁻¹ (C=C, aromatic), 990 and 910 cm⁻¹ (C-H bend, vinyl) | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 132.0575 | [5] |

Note on ¹³C NMR: While an experimental spectrum for this compound was not found, the predicted shifts are based on data for benzaldehyde (B42025) and its substituted derivatives. The aldehyde carbonyl typically appears around 191-194 ppm, and aromatic carbons resonate between 127-135 ppm.[4] For 3-methoxybenzaldehyde, the aromatic carbons appear at δ 112.9, 121.0, 122.5, 130.3, 137.6, and 159.8 ppm, and the aldehyde carbon at 193.0 ppm, providing a reasonable comparison.[6]

Synthesis and Experimental Protocols

This compound can be synthesized through various cross-coupling reactions. A detailed protocol for its synthesis via a Suzuki coupling reaction is provided below.

Synthesis of this compound via Suzuki Coupling

This protocol describes the synthesis of this compound from 3-bromobenzaldehyde (B42254) and 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Scheme:

Caption: Suzuki coupling reaction for the synthesis of this compound.

Materials:

-

3-Bromobenzaldehyde (1.0 g, 5.40 mmol)

-

2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g, 8.10 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 121.24 mg, 0.54 mmol)

-

Triphenylphosphine (PPh₃, 283.27 mg, 1.08 mmol)

-

Sodium carbonate (Na₂CO₃, 1.14 g, 10.80 mmol)

-

N,N-Dimethylformamide (DMF, 9 mL)

-

Water (3 mL)

-

Petroleum ether

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-bromobenzaldehyde, 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(OAc)₂, PPh₃, and Na₂CO₃.

-

Add a mixture of DMF (9 mL) and water (3 mL) to the vessel.

-

Purge the reaction mixture with nitrogen and maintain an inert atmosphere.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 40:1 to 30:1) to yield this compound as a yellowish oil.

Expected Yield: Approximately 63%.

Key Reactions and Experimental Protocols

The bifunctional nature of this compound allows for a variety of chemical transformations at either the aldehyde or the vinyl group.

Imine Formation (Schiff Base Synthesis)

The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases.

General Protocol for Imine Synthesis with Aniline (B41778):

Reaction Scheme:

Caption: Imine formation from this compound and Aniline.

Materials:

-

This compound (1 equivalent)

-

Aniline (1 equivalent)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Combine equimolar amounts of this compound and freshly distilled aniline in a round-bottom flask containing toluene.[7]

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.[7]

-

Reflux the mixture until the theoretical amount of water is collected in the trap, or until TLC analysis indicates the completion of the reaction.[7]

-

Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude imine product.[7]

-

The product can be further purified by recrystallization or chromatography if necessary.

Wittig Reaction

The aldehyde functionality can be converted to an alkene via the Wittig reaction, which involves the reaction with a phosphorus ylide.

General Protocol for Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide:

Reaction Scheme:

Caption: Wittig reaction of this compound.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

This compound (1 equivalent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (1,3-divinylbenzene) by column chromatography on silica gel.

Polymerization

The vinyl group of this compound allows it to undergo polymerization, leading to polymers with pendant aldehyde functionalities. These aldehyde groups can be subsequently modified, making poly(this compound) a versatile reactive polymer platform. Both anionic and controlled radical polymerization techniques, such as RAFT polymerization, can be employed.

General Considerations for Anionic Polymerization:

Anionic polymerization of vinyl monomers requires stringent reaction conditions to prevent premature termination of the growing polymer chains. This includes the use of high-purity reagents and solvents and a high-vacuum apparatus.[8] The monomer must be rigorously purified, often by stirring over a drying agent like calcium hydride, followed by distillation and treatment with a small amount of an organolithium compound to remove any remaining impurities.[8]

General Protocol for RAFT Polymerization:

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Workflow for RAFT Polymerization:

Caption: General workflow for RAFT polymerization.

Materials:

-

This compound (monomer)

-

RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate)

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., 1,4-dioxane (B91453) or 2-butanone)

-

Non-solvent for precipitation (e.g., isopropanol (B130326) or water)

Procedure:

-

In a reaction vessel, dissolve the this compound monomer, the RAFT agent, and the radical initiator in the chosen solvent.[2][9]

-

Thoroughly degas the solution using several freeze-pump-thaw cycles.[10]

-

Backfill the vessel with an inert gas (e.g., nitrogen or argon) and seal it.

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 70-90 °C) and stir for the specified reaction time.[2]

-

After the polymerization period, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise into a vigorously stirred non-solvent.[2]

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Applications in Drug Discovery and Biological Signaling

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry and drug discovery. Benzaldehyde and its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12]

Modulation of Cellular Signaling Pathways

Recent studies have indicated that benzaldehyde derivatives can modulate key cellular signaling pathways implicated in disease, such as the Mitogen-Activated Protein Kinase (MAPK) and Sonic Hedgehog (Shh) pathways.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It is often dysregulated in cancer and inflammatory diseases. Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[13]

Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Sonic Hedgehog (Shh) Signaling Pathway:

The Sonic Hedgehog pathway is vital for embryonic development and has been implicated in tissue regeneration and cancer.[14] Studies have shown that certain benzaldehyde derivatives can induce autophagy (a cellular self-cleaning process) by activating the Shh signaling pathway.[14] This suggests a potential therapeutic avenue for diseases where autophagy is dysregulated.

References

- 1. rsc.org [rsc.org]

- 2. protocols.io [protocols.io]

- 3. This compound 97 19955-99-8 [sigmaaldrich.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C9H8O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. scispace.com [scispace.com]

- 10. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Ethenylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details prominent synthesis pathways for 3-ethenylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. The document provides a comparative analysis of key synthetic routes, including detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Introduction

3-Ethenylbenzaldehyde, also known as 3-vinylbenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde and a polymerizable vinyl group. This unique combination of functionalities makes it a crucial building block in the synthesis of a wide array of chemical entities. Its applications span from the creation of specialized polymers to the construction of complex molecular architectures in medicinal chemistry. This guide focuses on three primary and effective methods for its synthesis: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Wittig Reaction.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route for 3-ethenylbenzaldehyde is often dictated by factors such as starting material availability, desired yield, and tolerance to various functional groups. The following table summarizes the quantitative data for the three highlighted synthesis pathways, offering a clear comparison to aid in methodological selection.

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde (B42254), Potassium vinyltrifluoroborate | PdCl₂, PPh₃, Cs₂CO₃ | THF/H₂O | Not Specified | Not Specified | Moderate to Good | [1][2][3] |

| Heck Reaction | 3-Bromobenzaldehyde, Vinylating Agent (e.g., Ethylene) | Pd(OAc)₂, Base (e.g., K₂CO₃) | DMF | 12-24 hours | 120°C | Good | [4][5] |

| Wittig Reaction | 3-(Triphenylphosphoniomethyl)benzaldehyde bromide, Formaldehyde (B43269) | n-BuLi | THF | 12 hours | Room Temp. | ~85% | [6] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] For the synthesis of 3-ethenylbenzaldehyde, this typically involves the reaction of 3-bromobenzaldehyde with a vinylboron species, such as potassium vinyltrifluoroborate. This method is often favored for its mild reaction conditions and high functional group tolerance, including aldehydes.[1][3]

Reaction Scheme

Detailed Experimental Protocol

-

Reaction Setup: In a Schlenk flask, combine 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (B44618) (0.06 mmol, 6 mol%).

-

Solvent Addition and Degassing: Add a 9:1 mixture of tetrahydrofuran (B95107) (THF) and water (0.1 M concentration relative to the aryl bromide). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 3-ethenylbenzaldehyde.[1][3]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[7] This method can be employed to synthesize 3-ethenylbenzaldehyde by reacting 3-bromobenzaldehyde with a vinylating agent, such as ethylene (B1197577) or a vinyl equivalent, in the presence of a palladium catalyst and a base.

Catalytic Cycle

Detailed Experimental Protocol

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask. Introduce the vinylating agent. If using a gaseous alkene like ethylene, bubble it through the reaction mixture. If using a liquid vinylating agent like potassium vinyltrifluoroborate, add it at this stage (1.2 mmol, 1.2 equiv.).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction for 12-24 hours.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[4][5]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] To synthesize 3-ethenylbenzaldehyde, a two-step process is typically employed: first, the preparation of the corresponding phosphonium (B103445) salt from 3-(bromomethyl)benzaldehyde (B1337732), followed by ylide formation and reaction with formaldehyde.

Experimental Workflow

Detailed Experimental Protocol

Part A: Synthesis of 3-(Triphenylphosphoniomethyl)benzaldehyde bromide

-

Dissolve 3-(bromomethyl)benzaldehyde (10 mmol, 1.0 equiv.) in anhydrous toluene.

-

Add triphenylphosphine (10 mmol, 1.0 equiv.) to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the resulting white precipitate by filtration, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

Part B: Wittig Reaction

-

Ylide Formation: Suspend the 3-(triphenylphosphoniomethyl)benzaldehyde bromide (10 mmol, 1.0 equiv.) in 50 mL of anhydrous THF under an inert atmosphere and cool to 0°C.

-

Add n-butyllithium (10 mmol, 1.0 equiv., e.g., 4 mL of a 2.5 M solution in hexanes) dropwise. The formation of a colored solution indicates ylide formation. Stir for 1 hour at 0°C.

-

Reaction with Formaldehyde: Add a solution of formaldehyde (e.g., from paraformaldehyde) (8 mmol, 0.8 equiv.) in THF to the ylide solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with methanol. Add silica gel and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate 3-ethenylbenzaldehyde.[6]

Conclusion

The synthesis of 3-ethenylbenzaldehyde can be effectively achieved through several established synthetic methodologies. The Suzuki-Miyaura coupling offers a reliable route with good functional group tolerance. The Heck reaction provides another powerful method for its formation from aryl halides. The Wittig reaction presents a classic and high-yielding approach to alkene synthesis. The choice of the optimal pathway will depend on the specific requirements of the synthesis, including scale, cost of reagents, and available equipment. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Formylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylstyrene, also known as 3-vinylbenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde group and a polymerizable vinyl group. This unique structure makes it a valuable building block in organic synthesis and polymer chemistry. Its ability to undergo a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions at the aldehyde site, coupled with the capacity for radical, anionic, or controlled polymerization via the vinyl group, opens avenues for the creation of functional polymers with tailored properties. These reactive polymers hold significant potential in various applications, including the development of novel drug delivery systems, bioconjugation platforms, and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties of 3-Formylstyrene, detailed experimental protocols for its synthesis and polymerization, and an exploration of its potential applications in the pharmaceutical sciences.

Physical and Chemical Properties

The physical and chemical properties of 3-Formylstyrene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 19955-99-8 | [1][2] |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 102-103 °C at 11 Torr | [2] |

| Density | 1.04 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.58 | [1][2] |

| Flash Point | 98 °C | |

| Storage Temperature | 2-8 °C | [5] |

Chemical Properties

| Property | Description | Reference(s) |

| Synonyms | This compound, m-Formylstyrene | [1][6] |

| Reactivity | Possesses two reactive sites: a vinyl group amenable to polymerization and an aldehyde group that can undergo nucleophilic addition, oxidation, and other carbonyl reactions. | [7] |

| Stability | Typically stabilized with an inhibitor like tert-butylcatechol (TBC) to prevent spontaneous polymerization. Should be stored under recommended conditions to maintain stability. | [4] |

| Solubility | Soluble in common organic solvents. | [1] |

| Hazards | Irritating to eyes, respiratory system, and skin. | [2][8] |

Spectroscopic Data for Characterization

Accurate characterization of 3-Formylstyrene is essential for confirming its purity and structure. Below is a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~7.7-8.0 | m | 4H | Aromatic protons |

| ~6.7-6.9 | dd | 1H | Vinylic proton (-CH=CH₂) |

| ~5.9 | d | 1H | Vinylic proton (-CH=CH ₂) |

| ~5.4 | d | 1H | Vinylic proton (-CH=CH ₂) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum helps in identifying the different carbon environments.

| Chemical Shift (δ) (ppm) | Assignment |

| ~192-194 | Aldehyde carbonyl carbon (C=O) |

| ~136-138 | Aromatic carbon attached to the vinyl group |

| ~136-137 | Vinylic carbon (-C H=CH₂) |

| ~129-135 | Aromatic carbons |

| ~115-117 | Vinylic carbon (-CH=C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium | Aromatic and Vinylic C-H stretch |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1630 | Medium | Vinylic C=C stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~990, ~910 | Strong | Vinylic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 132 | Molecular ion (M⁺) |

| 131 | [M-H]⁺ |

| 103 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 3-Formylstyrene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of 3-Formylstyrene, a common starting material is 3-bromobenzaldehyde, which is converted to the corresponding phosphonium (B103445) salt and then to the ylide for reaction with formaldehyde. A more direct approach involves the reaction of isophthalaldehyde (B49619) with a phosphorus ylide. A general one-pot aqueous Wittig protocol is described below, which can be adapted for the synthesis of 3-Formylstyrene.[9]

Materials:

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

3-Bromobenzaldehyde (as a precursor to the phosphonium salt) or Isophthalaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Formaldehyde source (e.g., paraformaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (1.0 equivalent) (e.g., n-butyllithium in hexanes) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of isophthalaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 3-Formylstyrene.

-

Reaction Workflow:

Polymerization of 3-Formylstyrene

3-Formylstyrene can undergo polymerization via its vinyl group. Both free-radical and anionic polymerization methods can be employed.

This method is relatively simple and uses a radical initiator to start the polymerization chain reaction.[10]

Materials:

-

3-Formylstyrene (monomer)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Precipitating solvent (e.g., Methanol (B129727), Hexane)

Procedure:

-

Preparation:

-

In a Schlenk flask, dissolve the 3-Formylstyrene monomer and the radical initiator (typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent.

-

Degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of the chosen initiator (e.g., 60-80 °C for AIBN).

-

Stir the reaction mixture for the desired period (e.g., 12-48 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

-

Isolation of the Polymer:

-

After the desired time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Polymerization Workflow:

Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This technique requires stringent anhydrous and oxygen-free conditions.[11]

Materials:

-

3-Formylstyrene (monomer), rigorously purified and dried

-

Anionic initiator (e.g., n-butyllithium (n-BuLi), sec-butyllithium)

-

Anhydrous, non-protic solvent (e.g., THF, Toluene), rigorously purified and dried

-

Terminating agent (e.g., degassed methanol)

Procedure:

-

Rigorous Purification:

-

All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.

-

The solvent must be purified by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).

-

The monomer must be purified to remove any protic impurities and inhibitors, for example, by stirring over calcium hydride followed by vacuum distillation.

-

-

Initiation and Polymerization:

-

In a reaction vessel under a high vacuum or a rigorously inert atmosphere, add the purified solvent.

-

Cool the solvent to the desired polymerization temperature (e.g., -78 °C for THF).

-

Add the anionic initiator dropwise until a persistent color indicates the consumption of all impurities. Then add the calculated amount of initiator for the desired polymer molecular weight.

-

Slowly add the purified 3-Formylstyrene monomer to the initiator solution with vigorous stirring. A color change is often observed upon initiation.

-

Allow the polymerization to proceed for the desired time.

-

-

Termination and Isolation:

-

Terminate the "living" polymer chains by adding a small amount of a degassed terminating agent, such as methanol. The color of the living polymer solution will typically disappear.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Isolate and dry the polymer as described in the free-radical polymerization protocol.

-

Reactivity and Potential Applications in Drug Development

The dual functionality of 3-Formylstyrene makes its corresponding polymer, poly(3-Formylstyrene), a highly versatile platform for further chemical modification. The pendant aldehyde groups along the polymer backbone are readily accessible for a variety of conjugation chemistries.

Key Reactions of the Aldehyde Group:

-

Schiff Base Formation: Reaction with primary amines to form imines, which can be further reduced to stable secondary amines. This is a common strategy for conjugating proteins, peptides, and amine-containing drugs.[7]

-

Oxime Ligation: Reaction with aminooxy-functionalized molecules to form stable oxime linkages. This is another efficient bioconjugation technique.[12]

-

Hydrazone Formation: Reaction with hydrazide-containing molecules to form hydrazones. The pH-sensitivity of the hydrazone bond can be exploited for controlled drug release in acidic environments, such as endosomes or tumor microenvironments.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form stable amine linkages.

These conjugation strategies allow for the attachment of various bioactive molecules to the polystyrene backbone, leading to potential applications in drug delivery and diagnostics.[1][2][13]

Potential Drug Development Applications:

Conclusion

3-Formylstyrene is a versatile monomer that offers a gateway to functional polymers with significant potential in the field of drug development. Its well-defined physical and chemical properties, coupled with established synthetic and polymerization methodologies, make it an attractive candidate for the design of advanced drug delivery systems, bioconjugates, and diagnostic agents. The ability to precisely control the architecture of poly(3-Formylstyrene) and to subsequently modify it with a wide range of bioactive molecules provides a powerful platform for creating sophisticated materials to address challenges in modern medicine. Further research into the biological interactions and in vivo performance of these functionalized polymers will be crucial for translating their potential into clinical applications.

References

- 1. This compound | 19955-99-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H8O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 3-乙烯基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. pslc.ws [pslc.ws]

- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Vinylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-vinylbenzaldehyde (CAS No: 19955-99-8), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectra at the time of this report, predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented alongside available experimental Infrared (IR) spectroscopy data. These data are essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | Aldehyde (-CHO) |

| 7.90 | s | 1H | Ar-H |

| 7.78 | d | 1H | Ar-H |

| 7.65 | d | 1H | Ar-H |

| 7.50 | t | 1H | Ar-H |

| 6.75 | dd | 1H | Vinyl (-CH=) |

| 5.90 | d | 1H | Vinyl (=CH₂) |

| 5.40 | d | 1H | Vinyl (=CH₂) |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 192.5 | Aldehyde (C=O) |

| 137.0 | Ar-C |

| 136.5 | Ar-C |

| 136.0 | Vinyl (-CH=) |

| 133.0 | Ar-CH |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 126.5 | Ar-CH |

| 116.5 | Vinyl (=CH₂) |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopy Data (Experimental - ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~3010 | Medium | Vinylic C-H Stretch |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1630 | Medium | C=C Stretch (Vinyl) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~990, ~910 | Strong | Vinylic C-H Bend (out-of-plane) |

Data is based on typical values for similar compounds and available ATR-IR spectra.

Table 4: Mass Spectrometry Data (Predicted - EI)

| m/z | Relative Intensity (%) | Assignment |

| 132 | 80 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-H]⁺ |

| 103 | 40 | [M-CHO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for all carbon environments.

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be used directly.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Instrumentation: A mass spectrometer capable of electron ionization.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).

-

The resulting spectrum will show the molecular ion and various fragment ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Key functional groups in 3-Vinylbenzaldehyde

An In-Depth Technical Guide to the Key Functional Groups of 3-Vinylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-formylstyrene, is a bifunctional organic compound featuring both an aldehyde and a vinyl group attached to a benzene (B151609) ring.[1][2] Its molecular formula is C₉H₈O, and it possesses a molecular weight of 132.16 g/mol .[1][2] This unique structure, combining two highly reactive and versatile functional groups, establishes this compound as a valuable building block in synthetic organic chemistry and materials science. The aldehyde moiety serves as a site for nucleophilic addition and condensation reactions, while the vinyl group can participate in polymerization and cross-coupling reactions.[1] This dual reactivity allows for the synthesis of a diverse range of complex molecules, including polymers, pharmaceutical intermediates, and functionalized materials.[2]

Physicochemical and Spectroscopic Data

The physical properties and characteristic spectroscopic signatures of this compound are crucial for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.04 g/mL at 25 °C | [2][3] |

| Boiling Point | 102-103 °C at 11 Torr | [3] |

| Refractive Index (n20/D) | 1.58 | [2][3] |

| CAS Number | 19955-99-8 | [2][3][4][5] |

Table 2: Characteristic Spectroscopic Data for Functional Groups in this compound

| Spectroscopy | Functional Group | Characteristic Signal / Range |

| IR (Infrared) | Aldehyde (C=O Stretch) | Strong, sharp peak at ~1700-1710 cm⁻¹ |

| Aldehyde (C-H Stretch) | Two weak peaks at ~2720 cm⁻¹ and ~2820 cm⁻¹ | |

| Vinyl (C=C Stretch) | Medium peak at ~1630 cm⁻¹ | |

| Aromatic (C=C Stretch) | Medium peaks between 1500–1600 cm⁻¹ | |

| Aromatic (C-H Stretch) | Weak peaks > 3000 cm⁻¹ | |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ ≈ 9.9-10.1 ppm |

| Aromatic Protons (Ar-H) | Multiplets, δ ≈ 7.4-7.9 ppm | |

| Vinyl Proton (-CH=) | Multiplet (dd), δ ≈ 6.7-6.8 ppm | |

| Vinyl Protons (=CH₂) | Multiplets (d), δ ≈ 5.4-5.9 ppm | |

| ¹³C NMR | Aldehyde Carbon (C=O) | δ ≈ 191-193 ppm |

| Aromatic Carbons (Ar-C) | δ ≈ 128-138 ppm | |

| Vinyl Carbon (-CH=) | δ ≈ 136 ppm | |

| Vinyl Carbon (=CH₂) | δ ≈ 116 ppm |

Analysis of Key Functional Groups and Reactivity

The synthetic utility of this compound stems from the distinct and often orthogonal reactivity of its aldehyde and vinyl functional groups.

The Aldehyde Group (-CHO)

The aromatic aldehyde group is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

-

Iminization (Schiff Base Formation): Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by a small amount of acid and is reversible.[6]

-

Acetal Formation: In the presence of an acid catalyst, this compound reacts with diols, such as ethylene (B1197577) glycol, to form cyclic acetals (1,3-dioxolanes).[7][8] This is a common strategy to protect the aldehyde group during reactions targeting the vinyl moiety.[7]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-vinylbenzoic acid) using common oxidizing agents.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (3-vinylbenzyl alcohol) using reducing agents like sodium borohydride.

The Vinyl Group (-CH=CH₂)

The vinyl group is an electron-rich carbon-carbon double bond that readily undergoes addition reactions and polymerization.

-

Polymerization: The most significant reaction of the vinyl group is polymerization. This compound can be polymerized through free-radical or anionic polymerization methods to produce polymers with pendant aldehyde groups, known as poly(this compound).[2] These functional polymers are useful for post-polymerization modification.

-

Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) in classic addition reactions.

-

Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the formation of more complex substituted styrenes.[1]

Experimental Protocols

The following are representative, detailed methodologies for common transformations involving this compound, based on established synthetic procedures for aldehydes and vinyl compounds.

Protocol 1: Synthesis of a Schiff Base (N-(3-vinylbenzylidene)aniline)

This protocol describes the condensation reaction between this compound and aniline (B41778) to form the corresponding imine.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.32 g, 10.0 mmol) in 40 mL of anhydrous toluene.

-

Addition of Amine: To the stirred solution, add aniline (0.93 g, 10.0 mmol, 1.0 equivalent).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid as a catalyst to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of the less polar imine product.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the pure imine.

Protocol 2: Synthesis of 2-(3-vinylphenyl)-1,3-dioxolane

This protocol details the protection of the aldehyde group in this compound as a cyclic acetal.[2][7]

-

Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagent Charging: To the flask, add this compound (1.32 g, 10.0 mmol), ethylene glycol (0.74 g, 12.0 mmol, 1.2 equivalents), and 50 mL of toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~50 mg).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst, followed by washing with water (20 mL) and brine (20 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to remove the toluene. The crude product, 2-(3-vinylphenyl)-1,3-dioxolane, can be purified by vacuum distillation.

References

- 1. This compound | 19955-99-8 | Benchchem [benchchem.com]

- 2. This compound 97 19955-99-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H8O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. saspublishers.com [saspublishers.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Vinylbenzaldehyde

For researchers, scientists, and professionals in drug development, 3-Vinylbenzaldehyde is a significant bifunctional molecule with applications as a versatile intermediate in organic synthesis and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Core Molecular and Physical Properties

This compound, also known as 3-ethenylbenzaldehyde, is a colorless liquid.[1] Its chemical structure features both an aldehyde and a vinyl functional group, making it a valuable building block for a diverse range of more complex molecules.[2] This dual reactivity allows for selective functionalization or polymerization.

A summary of its key quantitative data is presented below:

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [3][4] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Density | 1.04 g/mL at 25 °C | |

| Boiling Point | 102-103 °C at 11 Torr | [3] |

| Refractive Index | n20/D 1.58 | |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromobenzaldehyde (B42254) with a vinylboronic acid derivative.

Experimental Protocol: Suzuki Coupling

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

3-Bromobenzaldehyde

-

Vinylboronic acid pinacol (B44631) ester (pinacolato-4,4,5,5-tetramethyl-2-vinyl-1,3,2-borate)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 3-bromobenzaldehyde (1g, 5.40 mmol), vinylboronic acid pinacol ester (1.2g, 8.10 mmol), palladium(II) acetate (121.24 mg, 0.54 mmol), triphenylphosphine (283.27 mg, 1.08 mmol), and sodium carbonate (1.14 g, 10.80 mmol) in a mixture of DMF (9 mL) and water (3 mL).

-

Purge the reaction mixture with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1) to confirm the complete consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

-

Purify the resulting residue by silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 40:1 to 30:1).

-

The final product, this compound, is obtained as a yellowish oil with a yield of approximately 63.05%.[5]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Vinylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzaldehyde (3-VBAL), also known as 3-formylstyrene, is a bifunctional organic compound featuring both a reactive aldehyde group and a polymerizable vinyl group.[1] Its molecular formula is C₉H₈O, and it has a molecular weight of 132.16 g/mol .[1] This unique structure makes this compound a valuable building block in organic synthesis and materials science, allowing for a diverse range of chemical transformations. It can undergo reactions selectively at either functional group, or reactions that involve both moieties simultaneously.[1] This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailed experimental protocols for key transformations, and its applications, particularly in the context of drug development.

Physical and Chemical Properties [1][2]

| Property | Value |

| CAS Number | 19955-99-8 |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 230.2 °C at 760 mmHg |

| Density | 1.04 g/mL at 25 °C |

Synthesis of this compound

One common method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.

Suzuki-type Coupling Reaction

A prevalent synthetic route involves the coupling of 3-bromobenzaldehyde (B42254) with a vinylboronate ester in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of this compound

| Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

| 3-Bromobenzaldehyde, Pinacol vinylboronate | Pd(OAc)₂, PPh₃, Na₂CO₃ | Water/DMF | 80 °C | 12 h | 63.05% |

Detailed Methodology: A mixture of 3-bromobenzaldehyde (1g, 5.40 mmol), pinacolato-4,4,5,5-tetramethyl-2-vinyl-1,3,2-borate (1.2g, 8.10 mmol), palladium diacetate (Pd(OAc)₂, 121.24 mg, 0.54 mmol), triphenylphosphine (B44618) (PPh₃, 283.27 mg, 1.08 mmol), and sodium carbonate (Na₂CO₃, 1.14 g, 10.80 mmol) is dissolved in a mixture of water (3 mL) and N,N-dimethylformamide (DMF, 9 mL). The reaction mixture is stirred at 80°C under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield this compound as a yellowish oil.

Reaction Mechanism: Suzuki Coupling The mechanism of the Suzuki coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Polymerization Reactions

The vinyl group of this compound allows it to undergo polymerization to form polymers with reactive aldehyde pendant groups. These polymers are useful as functional materials and for post-polymerization modifications.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. While specific studies on this compound are limited, the RAFT polymerization of its isomer, 4-vinylbenzaldehyde (B157712) (VBA), provides a representative protocol.[3]

Experimental Protocol: RAFT Polymerization of 4-Vinylbenzaldehyde [3][4]

| Monomer | RAFT Agent | Initiator | Solvent | Temperature | Time | Conversion | Mn ( g/mol ) | PDI |

| 4-Vinylbenzaldehyde | DDMAT | AIBN | 1,4-Dioxane | 70-75 °C | 7.5-22.5 h | 45-76% | Controlled | < 1.17 |

DDMAT: S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate AIBN: 2,2′-azobis(isobutyronitrile)

Detailed Methodology: In a typical procedure, 4-vinylbenzaldehyde, the RAFT agent (DDMAT), and the initiator (AIBN) are dissolved in 1,4-dioxane. The solution is degassed by several freeze-pump-thaw cycles and then heated at 70-75°C for a specified time.[3][4][5] The polymerization is quenched by cooling, and the polymer is isolated by precipitation in a non-solvent. The resulting poly(vinylbenzaldehyde) has a well-controlled molecular weight and a narrow molecular weight distribution.[3]

Reaction Mechanism: RAFT Polymerization The RAFT mechanism involves a series of addition-fragmentation equilibria where a propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate further polymerization, allowing for controlled chain growth.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound is susceptible to a variety of nucleophilic addition and condensation reactions.

Reduction to 3-Vinylbenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol: Reduction of this compound

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | NaBH₄ | Ethanol/Water | Room Temp. | 30-180 min | >90% |

Detailed Methodology: this compound is dissolved in ethanol. Sodium borohydride is added portion-wise to the solution at room temperature. The reaction is stirred for 30-180 minutes and monitored by TLC.[6] Upon completion, the reaction is quenched with water, and the product, 3-vinylbenzyl alcohol, is extracted with an organic solvent. The organic layer is dried and concentrated to give the product.[6]

Oxidation to 3-Vinylbenzoic Acid

The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄).[7]

Experimental Protocol: Oxidation of this compound [7][8]

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | KMnO₄, NaOH | Water | 50-55 °C | 20 min | High |

Detailed Methodology: this compound is mixed with an aqueous solution of sodium hydroxide (B78521) and potassium permanganate. The mixture is heated in a water bath at 50-55°C with stirring for about 20 minutes.[8] The resulting manganese dioxide is removed by filtration. The filtrate is cooled and acidified with concentrated HCl to precipitate the product, 3-vinylbenzoic acid, which is then collected by filtration.[8]

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde group with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst.[9]

Experimental Protocol: Knoevenagel Condensation [9][10]

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

| This compound, Malononitrile | Ammonium (B1175870) Acetate | None (Solvent-free) | Room Temp. | 5-7 min (ultrasound) | >90% |

Detailed Methodology: this compound and malononitrile are mixed with a catalytic amount of ammonium acetate. The reaction mixture is subjected to ultrasonication at room temperature for 5-7 minutes.[9] The completion of the reaction is monitored by TLC. The solid product is then isolated.

Reaction Mechanism: Knoevenagel Condensation The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Wittig Reaction

The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[11][12]

Reaction Mechanism: Wittig Reaction The phosphorus ylide adds to the carbonyl group to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to give the alkene and triphenylphosphine oxide.[12]

Passerini Three-Component Reaction

This multicomponent reaction involves the reaction of this compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[13][14] This reaction is highly valuable in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.[13]

Reaction Mechanism: Passerini Reaction The concerted mechanism, which is favored in aprotic solvents, involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which then reacts with the isocyanide in a single step.[13][15]

Reactions of the Vinyl Group

The vinyl group of this compound can participate in various addition and cycloaddition reactions.

Cycloaddition Reactions

While specific examples for this compound are not extensively documented in readily available literature, its styrene (B11656) substructure suggests it can act as a dienophile in Diels-Alder reactions, particularly when the dienophile is activated by the electron-withdrawing aldehyde group. The reaction would involve a conjugated diene reacting with the vinyl group of this compound to form a cyclohexene (B86901) derivative. The feasibility and conditions for such reactions would depend on the specific diene used and may require thermal or Lewis acid catalysis.[16]

Applications in Drug Development

The dual functionality of this compound makes it a versatile starting material for the synthesis of complex molecules with potential biological activity. The aldehyde group can be used to introduce various functionalities through reactions like the Passerini and Knoevenagel reactions, which are widely used in the synthesis of pharmaceutical intermediates.[17] The vinyl group allows for its incorporation into polymers for drug delivery applications or as a handle for further functionalization. While direct applications in marketed drugs are not prominent, its derivatives are explored in medicinal chemistry research. For instance, benzyloxybenzaldehyde derivatives, structurally related to this compound, have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer chemoresistance.[18]

Conclusion

This compound is a highly versatile molecule with a rich reaction chemistry owing to its two distinct functional groups. The ability to selectively react at the aldehyde or vinyl group, or to engage both in concerted or sequential reactions, provides chemists with a powerful tool for the synthesis of a wide array of organic molecules and polymers. The reactions outlined in this guide, including its synthesis, polymerization, and various transformations of its functional groups, highlight its significance as a building block in organic synthesis and its potential in the development of new materials and pharmaceutical agents. Further exploration of its reactivity, particularly in cycloaddition reactions and its application in the synthesis of complex bioactive molecules, will continue to be an active area of research.

References

- 1. This compound | 19955-99-8 | Benchchem [benchchem.com]

- 2. This compound [chembk.com]

- 3. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAFT Polymerization Procedures [sigmaaldrich.com]

- 6. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 7. research-advances.org [research-advances.org]

- 8. oxidation of Benzaldehyde to benzoic acid | Chegg.com [chegg.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 11. benchchem.com [benchchem.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Passerini reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Passerini Reaction [organic-chemistry.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Vinylbenzaldehyde: Synonyms, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Vinylbenzaldehyde, a versatile bifunctional molecule with significant applications in chemical synthesis and materials science. This document details its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility for researchers in drug development and polymer chemistry.

Nomenclature and Identification

This compound is an organic compound featuring both an aldehyde and a vinyl functional group attached to a benzene (B151609) ring at the meta position. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Synonyms and Alternative Names:

-

3-Ethenylbenzaldehyde[1]

-

3-Formylstyrene

-

m-Vinylbenzaldehyde

-

Benzaldehyde (B42025), 3-ethenyl-[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-ethenylbenzaldehyde[1] |

| CAS Number | 19955-99-8[1] |

| Molecular Formula | C₉H₈O[1][2] |

| Molecular Weight | 132.16 g/mol [1] |

| InChI Key | CATOVPRCMWIZLR-UHFFFAOYSA-N[1] |

| SMILES | C=CC1=CC(=CC=C1)C=O[1] |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the characterization of its derivatives.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.04 g/mL at 25 °C | [4][5] |

| Boiling Point | 102-103 °C at 11 Torr | [3] |

| Refractive Index | n20/D 1.58 | [4][5] |

| Flash Point | 210 °F (98.9 °C) - closed cup | |

| Vapor Pressure | 0.0668 mmHg at 25°C | |

| Solubility | Soluble in common organic solvents | [6] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Below are detailed protocols for established synthetic methods.

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds. This protocol details the synthesis of this compound from 3-bromobenzaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, the vinylboron reagent, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-